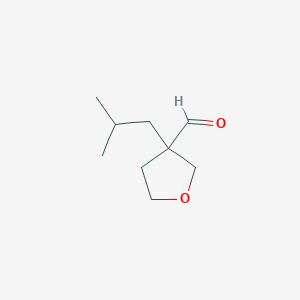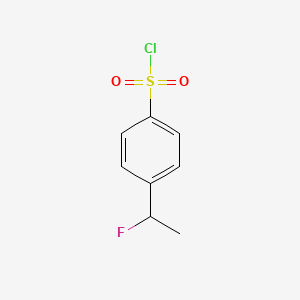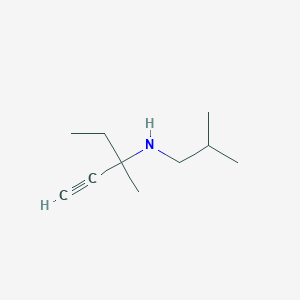
(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine is an organic compound with the molecular formula C10H19N. It is a specialized chemical used primarily in research and industrial applications. The compound is characterized by its unique structure, which includes an alkyne group and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine typically involves the reaction of 3-methyl-1-pentyn-3-ol with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as distillation or chromatography to achieve the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.
Scientific Research Applications
(3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine involves its interaction with specific molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpent-1-yn-3-ol: A precursor in the synthesis of (3-Methylpent-1-yn-3-yl)(2-methylpropyl)amine.
2-Methylpropylamine: Another precursor used in the synthesis.
3-Methylpent-1-yn-3-yl 2-phenylacetate: A structurally related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an alkyne and an amine group, which provides versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-methyl-N-(2-methylpropyl)pent-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-10(5,7-2)11-8-9(3)4/h1,9,11H,7-8H2,2-5H3 |
InChI Key |
MDHVMYKJTHQVHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


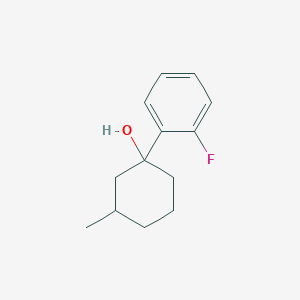
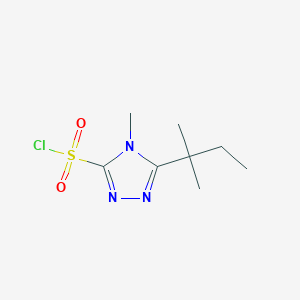
![1-[4-(3-Aminobenzenesulfonyl)phenyl]ethan-1-one](/img/structure/B15262229.png)
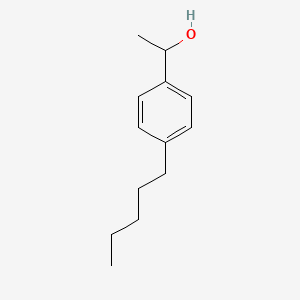
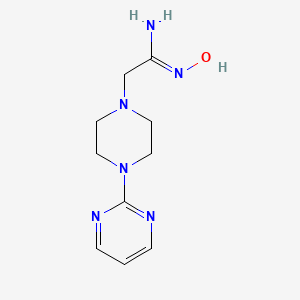
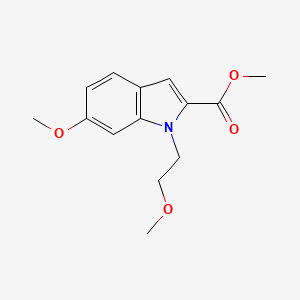
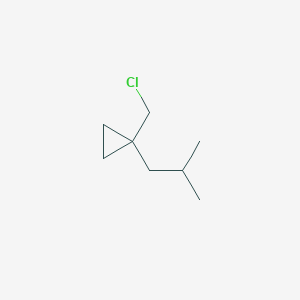

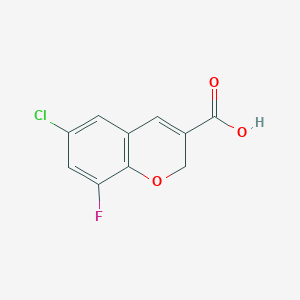
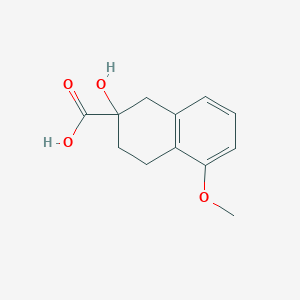

![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15262274.png)
